1-[4-({1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-(propan-2-yl)piperazine
Description
The compound 1-[4-({1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-(propan-2-yl)piperazine is a structurally complex molecule featuring a pyridine-piperidine core linked via a but-2-yn-1-yloxy spacer to a piperazine moiety substituted with an isopropyl group. Key structural elements include:
- Pyridine ring: Substituted at the 3-position with fluorine and the 5-position with a trifluoromethyl group. These electron-withdrawing groups enhance metabolic stability and influence binding interactions .
- Piperidine-piperazine system: The piperidine ring is connected to a piperazine group through a rigid alkyne linker, which may optimize spatial orientation for target engagement.
- Isopropyl substituent: Introduced on the piperazine nitrogen, this group likely modulates lipophilicity and steric bulk, affecting pharmacokinetic properties .
Properties
IUPAC Name |
1-[4-[1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxybut-2-ynyl]-4-propan-2-ylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30F4N4O/c1-17(2)29-12-10-28(11-13-29)7-3-4-14-31-19-5-8-30(9-6-19)21-20(23)15-18(16-27-21)22(24,25)26/h15-17,19H,5-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJDIYNUOROWNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30F4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[4-({1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-(propan-2-yl)piperazine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of several functional groups, including piperidine and piperazine rings, which are known for their biological relevance. The presence of a trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity.
Structural Formula
The chemical structure can be represented as follows:
Molecular Weight
The molecular weight of the compound is approximately 396.42 g/mol.
Antimicrobial Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one discussed have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Piperazine derivative A | Staphylococcus aureus | 2.5 | |
| Piperazine derivative B | Escherichia coli | 5.0 | |
| Piperazine derivative C | Bacillus subtilis | 1.0 |
The proposed mechanism of action for piperazine derivatives involves the disruption of bacterial cell wall synthesis and interference with protein synthesis. The trifluoromethyl group may enhance the interaction with bacterial enzymes, increasing the efficacy of these compounds.
Case Studies
-
Study on Antibacterial Efficacy :
- A study evaluated the antibacterial efficacy of piperazine derivatives against resistant strains of bacteria. The results indicated that certain modifications to the piperazine structure significantly enhanced antimicrobial activity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .
- In Vivo Studies :
- Pharmacokinetics :
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Structural Features and Activities
Key Observations
A. Pyridine Ring Modifications
- Electron-Withdrawing Groups : The target compound’s 3-fluoro and 5-trifluoromethyl substituents contrast with ML267’s 3-chloro/5-CF3 combination. Fluorine’s smaller size and higher electronegativity may improve target selectivity or metabolic stability compared to chlorine .
- Heterocyclic Diversity: Unlike pyridazinone derivatives () or thiophene-containing analogs (), the target retains a pyridine core, which is common in kinase inhibitors and enzyme modulators .
B. Linker Design
- This contrasts with ML267’s flexible amide linker or sulfonyl groups in .
C. Piperazine/Piperidine Substituents
- Lipophilicity Modulation : The isopropyl group on the target’s piperazine may offer balanced lipophilicity compared to aromatic substituents (e.g., 2-nitrophenyl in or benzyl groups in ), influencing membrane permeability .
- Steric Effects: Piperidine (target) vs.
Research Findings and Implications
Enzyme Inhibition Potential: ML267 () demonstrates potent inhibition of bacterial phosphopantetheinyl transferase (PPTase), highlighting the pharmacological relevance of pyridyl-piperazine scaffolds. The target compound’s structural similarity suggests possible utility in antimicrobial drug development .
Synthetic Accessibility: and detail synthetic routes for piperazine derivatives using coupling agents (e.g., HOBt/TBTU), which may be applicable to the target compound’s synthesis.
Kinase Inhibitor Applications : Fluorobenzyl-piperazine derivatives () are explored as tyrosine kinase inhibitors, underscoring the role of fluorinated aromatics in optimizing drug-receptor interactions. The target’s 3-fluoro-pyridine group may confer similar advantages .
Preparation Methods
Pyridine Ring Functionalization
The 3-fluoro-5-(trifluoromethyl)pyridin-2-yl group is synthesized via halogen-exchange reactions or direct fluorination of pre-functionalized pyridines. A patent (EP2210607B1) describes the use of 3-fluoro-5-(trifluoromethyl)pyridin-2-amine as a precursor, which undergoes Buchwald-Hartwig amination with piperidin-4-ol under palladium catalysis.
Representative Procedure :
Piperidine Substitution
The hydroxyl group on piperidin-4-ol is protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions during subsequent steps. Deprotection is achieved using tetrabutylammonium fluoride (TBAF) in THF.
Propargylation of Piperidine Intermediate
Mitsunobu Reaction for Ether Formation
The TBS-protected piperidine is subjected to a Mitsunobu reaction with propargyl alcohol to install the but-2-yn-1-yloxy spacer.
Optimized Conditions :
Deprotection and Activation
Post-Mitsunobu, the TBS group is removed with TBAF, yielding the free propargyl ether. The terminal alkyne is then activated as a mesylate or tosylate for nucleophilic substitution.
Coupling with 4-Isopropylpiperazine
Nucleophilic Substitution
The activated propargyl ether undergoes SN2 displacement with 4-isopropylpiperazine in polar aprotic solvents.
Procedure :
Alternative Coupling Strategies
For sterically hindered systems, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been explored. However, this method introduces a triazole ring, deviating from the target structure.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 2.4 Hz, 1H, pyridine-H), 4.75 (s, 2H, OCH₂C≡CH), 3.60–3.45 (m, 4H, piperazine-H), 2.85–2.70 (m, 1H, CH(CH₃)₂).
Challenges and Optimization Insights
Steric Hindrance Mitigation
The isopropyl group on piperazine necessitates elevated temperatures (60–80°C) and prolonged reaction times (12–24 h) to ensure complete substitution.
Fluorine Stability
Fluorine substituents are prone to hydrolysis under basic conditions. Reactions involving K₂CO₃ or NaOH require strict moisture control.
Byproduct Formation
Competing E2 elimination during propargyl activation generates buta-1,3-diyn-1-yl derivatives, minimized by using bulky bases (e.g., DIPEA) and low temperatures.
Scalability and Industrial Relevance
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC : Monitors purity and identifies impurities using reverse-phase columns .
How can researchers resolve contradictions in spectral data (e.g., NMR shifts)?
Q. Advanced
- Comparative analysis : Cross-reference spectral data with structurally similar compounds (e.g., piperazine derivatives with fluorinated pyridine groups) to identify anomalous peaks .
- Computational modeling : Density functional theory (DFT) calculations predict NMR chemical shifts and optimize 3D conformations .
- Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled analogs to clarify ambiguous signals .
What strategies optimize reaction yields for intermediates?
Q. Advanced
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., Grignard reactions) to minimize decomposition .
- Catalyst optimization : Palladium or nickel complexes improve coupling efficiency in heterocyclic ring formation .
- Stoichiometric adjustments : Use a 1.2:1 molar ratio of nucleophile to electrophile to drive reactions to completion .
What structural features influence biological activity?
Q. Basic
- Piperazine and piperidine rings : Enable interactions with hydrophobic pockets in target proteins .
- Fluorinated groups : The 3-fluoro-5-(trifluoromethyl)pyridine moiety enhances metabolic stability and binding affinity .
- But-2-yn-1-yl linker : Balances rigidity and flexibility for optimal target engagement .
How to design SAR studies for substituent impact evaluation?
Q. Advanced
- Analog synthesis : Modify substituents (e.g., replace isopropyl with cyclopropyl or vary fluorine positions) .
- Biological assays : Test analogs against target enzymes/receptors (e.g., kinases, GPCRs) using IC₅₀ or Ki measurements .
- Computational docking : Predict binding modes with software like AutoDock or Schrödinger .
Q. Example SAR Table
| Substituent Modification | Observed Activity Change | Source |
|---|---|---|
| Replacement of CF₃ with Cl | 10-fold ↓ in target affinity | |
| Addition of methoxy group | Improved metabolic stability |
What safety precautions are necessary?
Q. Basic
- Personal protective equipment (PPE) : Wear lab coats, nitrile gloves, and P95 respirators to avoid inhalation .
- Ventilation : Use fume hoods during synthesis to limit exposure to volatile intermediates .
- Waste disposal : Neutralize acidic/basic byproducts before disposal .
How to study interactions with biological targets?
Q. Advanced
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (e.g., kon/koff rates) .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .
- X-ray crystallography : Resolves 3D structures of compound-target complexes .
How to address discrepancies in biological activity data?
Q. Advanced
- Assay standardization : Use internal controls (e.g., reference inhibitors) to normalize inter-lab variability .
- Metabolite screening : LC-MS/MS identifies active metabolites that may contribute to observed effects .
- Dose-response validation : Repeat experiments across multiple concentrations to confirm potency trends .
How to determine stability under storage conditions?
Q. Basic
- Accelerated stability studies : Store at 40°C/75% RH for 6 months and analyze degradation via HPLC .
- Light exposure testing : Monitor photodegradation under UV/visible light using LC-MS .
- Lyophilization : Improve long-term stability by storing as a lyophilized powder at -20°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
